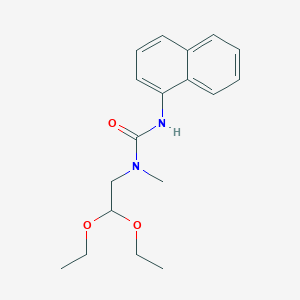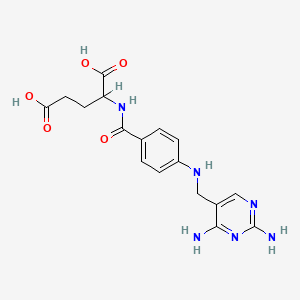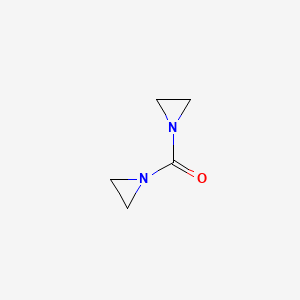
Bis(1-aziridinyl) ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-aziridinyl) ketone is a unique compound characterized by the presence of two aziridine rings attached to a central carbonyl group Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-aziridinyl) ketone typically involves the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. The reaction is selective to the amide carbonyl at low temperatures (−78°C), yielding 2-aziridinyl ketones . Another method involves the aziridination of vinyl ketones using SESN3 in the presence of a Ru(CO)-salen complex, providing enantiopure aziridinyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, focusing on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: Bis(1-aziridinyl) ketone undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions. The strained aziridine rings make the compound highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as benzylamine can open the aziridine ring, leading to the formation of amino alcohols.
Oxidation: Oxidizing agents like tert-butyl hypochlorite can convert aziridinyl ketones to chloro derivatives.
Substitution: Reactions with organolithium reagents can yield symmetrical and unsymmetrical aziridinyl carbinols.
Major Products: The major products formed from these reactions include amino alcohols, chloro derivatives, and aziridinyl carbinols, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis(1-aziridinyl) ketone has several applications in scientific research:
Industry: Its use in the synthesis of complex organic molecules makes it valuable in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of bis(1-aziridinyl) ketone involves the nucleophilic ring-opening of the aziridine rings. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. The compound can also form aziridinium ions in the presence of protic or Lewis acids, which further react with nucleophiles .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-tosylaziridine: Another aziridine derivative used in nucleophilic ring-opening reactions.
Aziridinyl carbinols: Formed from the reaction of aziridinyl ketones with organolithium reagents.
Uniqueness: Bis(1-aziridinyl) ketone is unique due to the presence of two aziridine rings attached to a central carbonyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
64398-76-1 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
bis(aziridin-1-yl)methanone |
InChI |
InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |
InChI Key |
XTSFUENKKGFYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


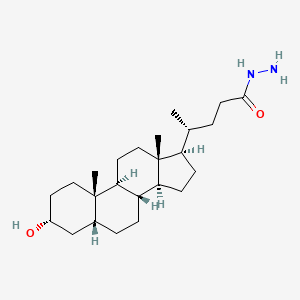

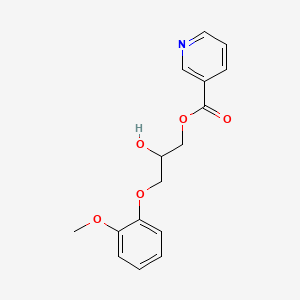
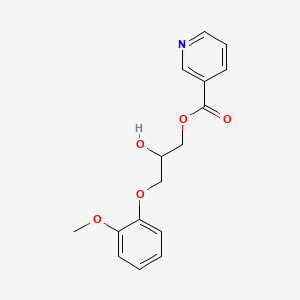
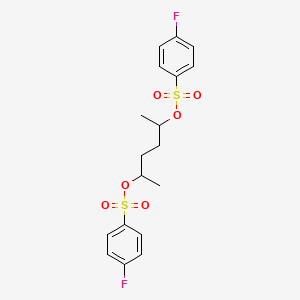
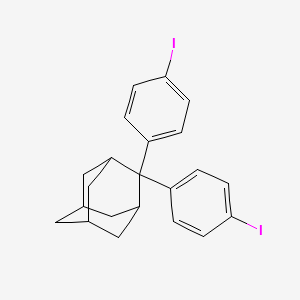

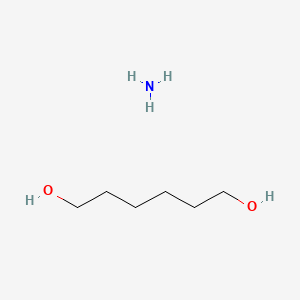
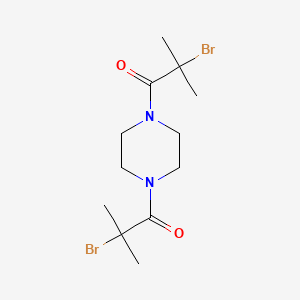
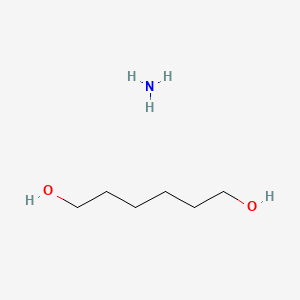
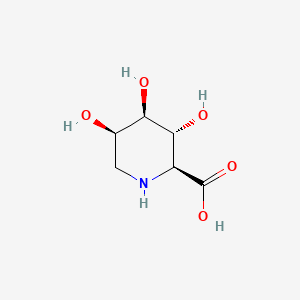
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
